ZINC acetate

Beschreibung

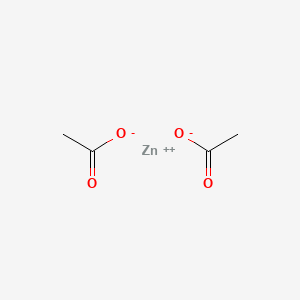

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

zinc;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWUNCQRNNEAKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(C2H3O2)2, C4H6O4Zn | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5970-45-6 (Parent) | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8038770 | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ZINC ACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Zinc acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite) | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals | |

CAS No. |

557-34-6; 5970-45-6, 557-34-6 | |

| Record name | ZINC ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2ZEY72PME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), a critical process in the synthesis of zinc oxide nanoparticles and other zinc-containing materials. This document details the decomposition pathway, intermediate and final products, and the experimental methodologies used for its characterization.

Core Decomposition Mechanism

The thermal decomposition of this compound dihydrate is a multi-step process that is highly dependent on the experimental conditions, particularly the heating rate and atmospheric environment. The general mechanism involves an initial dehydration step to form anhydrous this compound, which is then followed by the decomposition of the anhydrous salt to yield zinc oxide as the final solid product.

The decomposition process can be summarized by the following key stages:

-

Dehydration: The process begins with the loss of the two water molecules of hydration. This endothermic step typically occurs at temperatures below 150°C.[1]

-

Decomposition of Anhydrous this compound: Following dehydration, the anhydrous this compound decomposes into zinc oxide. This stage is more complex and can involve the formation of intermediates. The decomposition of the acetate group leads to the evolution of various gaseous byproducts, including acetic acid, acetone, and carbon dioxide.[2][3] This decomposition generally takes place in the temperature range of 150°C to 350°C.[2]

-

Formation of Zinc Oxide: The final solid residue of the thermal decomposition is zinc oxide (ZnO). The crystallinity and morphology of the resulting ZnO can be influenced by the decomposition temperature and atmosphere.

Under vacuum conditions, the decomposition can proceed through a different pathway involving the formation of a stable intermediate, basic this compound (Zn₄O(CH₃COO)₆), upon the loss of acetic anhydride.

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) of this compound dihydrate decomposition.

Table 1: Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products |

| Dehydration | Room Temperature - 150 | ~16.4 | H₂O |

| Anhydrous Decomposition | 150 - 350 | ~46.5 | CH₃COOH, (CH₃)₂CO, CO₂ |

Note: Mass loss percentages are approximate and can vary with experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) Peak Data

| Thermal Event | Peak Temperature (°C) | Type of Peak |

| Dehydration | ~105 | Endothermic[4] |

| Melting of Anhydrous Form | ~255 | Endothermic |

| Decomposition | ~275 - 316 | Endothermic/Exothermic |

Note: The decomposition peak can be complex, with both endothermic and exothermic events corresponding to the breakdown of the acetate and combustion of organic fragments.

Experimental Protocols

The characterization of the thermal decomposition of this compound dihydrate typically involves a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

-

Objective: To quantify the mass loss of the sample as a function of temperature and to identify the evolved gaseous products.

-

Methodology: A sample of this compound dihydrate (typically 5-10 mg) is placed in an alumina or platinum crucible within a thermogravimetric analyzer. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen, air, or vacuum). The mass of the sample is continuously monitored. The outlet of the TGA furnace is coupled to a mass spectrometer to analyze the composition of the evolved gases in real-time.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions in the sample.

-

Methodology: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere. The difference in heat flow to the sample and the reference is recorded as a function of temperature, revealing endothermic and exothermic events.

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

-

Methodology: Samples of this compound dihydrate are heated to specific temperatures corresponding to different decomposition stages and then cooled to room temperature. The resulting solid residues are analyzed using an X-ray diffractometer. The diffraction pattern is then compared with standard diffraction patterns to identify the crystalline phases present (e.g., this compound dihydrate, anhydrous this compound, zinc oxide).

Visualizations

Thermal Decomposition Pathway of this compound Dihydrate

Caption: Decomposition pathway of this compound dihydrate.

Experimental Workflow for Analysis

Caption: Workflow for thermal decomposition analysis.

References

An In-depth Technical Guide to the Hydrolysis of Zinc Acetate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc acetate, a common precursor in materials science and a component in pharmaceutical formulations, undergoes complex hydrolysis in aqueous solutions. This process is fundamental to applications ranging from the synthesis of zinc oxide (ZnO) nanomaterials to understanding the bioavailability of zinc supplements. The hydrolysis pathway involves the formation of various transient and stable species, including mononuclear and polynuclear hydroxy complexes, and layered basic zinc salts. The equilibrium and kinetics of these reactions are critically dependent on solution parameters such as pH, temperature, and precursor concentration. This guide provides a detailed examination of the chemical mechanisms, thermodynamics, and influencing factors of this compound hydrolysis. It includes structured data tables for key quantitative parameters, detailed experimental protocols for analysis, and graphical representations of reaction pathways and workflows to support advanced research and development.

Introduction

This compound (Zn(CH₃COO)₂) is a salt that readily dissolves in water, dissociating into zinc ions (Zn²⁺) and acetate ions (CH₃COO⁻)[1]. While the acetate ion is the conjugate base of a weak acid, the zinc cation itself behaves as a Lewis acid, coordinating with water molecules to form the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. The acidity of these coordinated water molecules leads to a series of pH-dependent hydrolysis reactions. Understanding this hydrolysis is crucial as it governs the speciation of zinc in solution, which in turn dictates the formation of solid-state products like zinc oxide and basic zinc salts, and influences the absorption and physiological activity of zinc in biological systems[1][2].

The controlled hydrolysis of this compound is a cornerstone of the sol-gel and hydrothermal methods used to synthesize ZnO nanostructures with tailored morphologies and properties for applications in electronics, catalysis, and sensing[3][4]. In drug development, the solubility and absorption of oral zinc supplements are directly impacted by the hydrolysis of the zinc salt within the variable pH environments of the gastrointestinal tract.

The Chemistry of this compound Hydrolysis

The hydrolysis process begins with the deprotonation of water molecules coordinated to the Zn²⁺ ion. This sequence of reactions leads to the formation of various soluble hydroxy complexes and, under appropriate conditions, the precipitation of solid phases.

Fundamental Reactions and Species

In an aqueous solution, this compound dissociates, and the resulting aqua-zinc ion undergoes hydrolysis. The acetate ions in solution act as a buffer and can also participate in the formation of intermediate complexes. The primary hydrolysis steps for the zinc ion are outlined below.

The process can be generalized by the following stepwise reactions:

-

First Hydrolysis Step: [Zn(H₂O)₆]²⁺ + H₂O ⇌ [Zn(OH)(H₂O)₅]⁺ + H₃O⁺

-

Second Hydrolysis Step: [Zn(OH)(H₂O)₅]⁺ + H₂O ⇌ [Zn(OH)₂(H₂O)₄]⁰ + H₃O⁺

-

Further Hydrolysis: Subsequent steps can lead to the formation of anionic species like [Zn(OH)₃]⁻ and [Zn(OH)₄]²⁻ at higher pH values.

In parallel, polymerization can occur, leading to dinuclear and polynuclear species such as [Zn₂(OH)]³⁺.

Hydrolysis Products and Intermediates

The hydrolysis of this compound does not simply stop at soluble hydroxy complexes. Depending on the conditions, several solid-state products can form.

-

Zinc Hydroxide (Zn(OH)₂): At moderately alkaline pH, amorphous or crystalline zinc hydroxide may precipitate.

-

Layered Basic this compound (LBZA): A key intermediate in many synthesis routes is layered basic this compound, often with the formula Zn₅(OH)₈(CH₃COO)₂·nH₂O. This compound features a layered structure of zinc hydroxide sheets with intercalated acetate ions and water molecules.

-

Zinc Oxide (ZnO): Upon heating or aging, the intermediate phases like Zn(OH)₂ and LBZA decompose to form the thermodynamically stable zinc oxide. The transformation from LBZA to ZnO can occur through a dissolution/reprecipitation process or a solid-phase transformation.

The overall pathway is influenced by the presence of acetate ions, which can form complexes with zinc and modulate the reaction landscape.

Caption: Generalized pathway of this compound hydrolysis in an aqueous solution.

Quantitative Data and Influencing Factors

The extent of hydrolysis and the nature of the resulting products are highly sensitive to the reaction environment.

Data Presentation

The thermodynamics of the initial hydrolysis steps of the aquated zinc ion have been extensively studied. The equilibrium constants provide a quantitative measure of the tendency for each species to form.

| Reaction | log K (at 298 K, infinite dilution) |

| Zn²⁺ + H₂O ⇌ Zn(OH)⁺ + H⁺ | -8.96 ± 0.05 |

| Zn²⁺ + 2H₂O ⇌ Zn(OH)₂ + 2H⁺ | -17.82 ± 0.08 |

| Zn²⁺ + 3H₂O ⇌ Zn(OH)₃⁻ + 3H⁺ | -28.05 ± 0.05 |

| 2Zn²⁺ + H₂O ⇌ Zn₂(OH)³⁺ + H⁺ | –7.9 ± 0.2 |

| (Data compiled from Powell and Brown, 2013 as cited in a NECTAR COST report) |

The standard enthalpy of formation for this compound dihydrate from the elements is -(1669.35 ± 1.30) kJ·mol⁻¹. The reaction of ZnO with acetic acid and water to form the dihydrate is exothermic.

Effect of pH

The pH is the most critical factor controlling this compound hydrolysis.

-

Low pH (acidic): Hydrolysis is suppressed, and the dominant species is the hydrated Zn²⁺ ion. The solubility of zinc salts is highest at low pH.

-

Near-Neutral pH (6-8): As pH increases, the formation of mononuclear hydroxy species like [Zn(OH)]⁺ begins. In this range, precipitation of basic this compound (Zn₅(OH)₈(CH₃COO)₂) is often observed. Studies have shown that at pH 6, nearly pure single-phase basic this compound can be obtained.

-

High pH (alkaline): At pH values above 8, the formation of Zn(OH)₂ and its subsequent conversion to ZnO is favored. Increasing the pH generally increases the rate and extent of hydrolysis, though excessively high pH can lead to the formation of soluble zincate ions ([Zn(OH)₄]²⁻).

Effect of Temperature

Temperature influences both the kinetics and thermodynamics of the hydrolysis reactions.

-

Increased Temperature: Generally accelerates the hydrolysis and subsequent condensation/dehydration reactions, promoting the conversion of intermediate phases like basic zinc salts into crystalline ZnO.

-

Product Distribution: The relative amounts of ZnO and basic this compound in the final product are temperature-dependent. In some sol-gel preparations, the amount of ZnO nanoparticles was found to decrease as the synthesis temperature increased, suggesting a complex equilibrium between hydrolysis, condensation, and complexation-reprecipitation reactions.

Experimental Analysis of this compound Hydrolysis

A multi-technique approach is required to fully elucidate the hydrolysis pathway and characterize the resulting products.

Caption: A typical experimental workflow for studying this compound hydrolysis.

Experimental Protocol 1: Potentiometric Titration for Hydrolysis Constant Determination

This protocol is designed to determine the pKa values for the hydrolysis of the aquated zinc ion.

-

Materials & Equipment:

-

This compound dihydrate (analytical grade)

-

Standardized NaOH solution (e.g., 0.1 M), carbonate-free

-

Standardized HCl or HNO₃ solution (e.g., 0.1 M)

-

Inert salt for constant ionic strength (e.g., NaClO₄ or KNO₃)

-

High-precision pH meter and combination glass electrode

-

Autotitrator or calibrated burette

-

Thermostatted reaction vessel

-

Nitrogen gas supply for inert atmosphere

-

-

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water. Add a high concentration of the inert salt (e.g., 0.5 M NaClO₄) to maintain a constant ionic strength.

-

Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10) at the desired experimental temperature (e.g., 25 °C).

-

Place a known volume of the this compound solution into the thermostatted vessel and allow it to reach thermal equilibrium. Bubble nitrogen through the solution to exclude atmospheric CO₂.

-

Begin titration by adding small, precise aliquots of the standardized NaOH solution.

-

Record the pH value after each addition, ensuring the reading is stable.

-

Continue the titration until the pH rises significantly, indicating the formation and precipitation of zinc hydroxide.

-

Perform a blank titration of the inert salt solution without this compound to correct for the auto-protolysis of water.

-

-

Data Analysis:

-

Plot the titration curve (pH vs. volume of NaOH added).

-

Use computational software (e.g., HYPERQUAD) to fit the titration data to a chemical model that includes the expected hydrolysis species (Zn(OH)⁺, Zn(OH)₂, etc.).

-

The software refines the stability constants (log K values) for each species to achieve the best fit between the experimental and calculated titration curves.

-

Experimental Protocol 2: Synthesis and Characterization of ZnO Nanoparticles

This protocol describes a common method for producing ZnO nanoparticles via the hydrolysis of this compound.

-

Synthesis:

-

Dissolve this compound dihydrate (e.g., 0.1 M) in a suitable solvent like ethanol or a water/ethanol mixture with vigorous stirring.

-

Separately, prepare a solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in the same solvent (e.g., 0.2 M NaOH).

-

Heat the this compound solution to a specific temperature (e.g., 60-80 °C) under constant stirring.

-

Add the basic solution dropwise to the heated this compound solution to induce hydrolysis and precipitation. A white precipitate should form immediately.

-

Age the resulting suspension under continuous stirring at the reaction temperature for a set period (e.g., 1-2 hours) to allow for crystal growth and phase transformation.

-

-

Purification:

-

Cool the suspension to room temperature.

-

Separate the precipitate by centrifugation (e.g., 3000 rpm for 15-30 minutes).

-

Discard the supernatant. Wash the precipitate by re-dispersing it in deionized water and ethanol several times to remove unreacted precursors and by-products.

-

Dry the final white powder in an oven at a moderate temperature (e.g., 60-100 °C).

-

-

Characterization:

-

X-Ray Diffraction (XRD): Analyze the dried powder to confirm the formation of the ZnO wurtzite crystal structure and assess crystallinity and crystallite size.

-

Scanning Electron Microscopy (SEM): Examine the morphology, size, and aggregation of the synthesized ZnO nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identify residual acetate or hydroxyl groups on the nanoparticle surface.

-

Thermogravimetric Analysis (TGA): Determine the thermal stability of the product and identify the decomposition temperatures of any intermediate phases.

-

Applications in Research and Drug Development

Relevance to Drug Formulation and Absorption

The bioavailability of orally administered zinc is highly dependent on its dissolution in the stomach and absorption in the small intestine. This compound is often used in supplements and as a treatment for Wilson's disease.

-

pH-Dependent Solubility: The hydrolysis of this compound is directly relevant to its in-vivo behavior. In the low pH of the stomach (pH 1-3), hydrolysis is minimal, and this compound remains highly soluble, favoring the release of Zn²⁺ ions for absorption.

-

Impact of Elevated pH: In individuals with elevated gastric pH (achlorhydria) or those taking acid-suppressing medications, the pH may be >5. Under these conditions, hydrolysis can lead to the formation of less soluble zinc hydroxide or basic salt species, potentially reducing zinc absorption. Studies have shown that the absorption of zinc from this compound is significantly higher at low intragastric pH compared to high pH. This contrasts with salts like zinc oxide, which show very poor absorption at high pH.

Caption: Conceptual diagram of this compound's role in drug delivery and cellular function.

Conclusion

The hydrolysis of this compound in aqueous solution is a multifaceted process involving a cascade of reactions that are highly sensitive to environmental conditions, particularly pH and temperature. The progression from soluble aquo- and hydroxy-complexes to solid-state intermediates like basic this compound and finally to zinc oxide is a critical pathway exploited in the rational design of nanomaterials. For pharmaceutical applications, this same chemistry governs the dissolution and subsequent bioavailability of zinc, highlighting the importance of understanding these fundamental principles in the development of effective drug products. The experimental protocols and quantitative data presented herein provide a framework for researchers to investigate and control the hydrolysis of this compound for their specific applications.

References

solubility of zinc acetate in different organic solvents

An In-depth Technical Guide to the Solubility of Zinc Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information contained herein is critical for researchers and professionals involved in drug development, chemical synthesis, and other scientific endeavors where this compound is utilized as a reagent or active pharmaceutical ingredient. Understanding the solubility of this compound is paramount for optimizing reaction conditions, formulating drug products, and ensuring the efficiency and reproducibility of experimental outcomes.

Quantitative Solubility Data

The solubility of this compound, which can exist in both anhydrous (Zn(CH₃COO)₂) and dihydrate (Zn(CH₃COO)₂·2H₂O) forms, is highly dependent on the solvent and the temperature. The following table summarizes the available quantitative data for the solubility of this compound in a range of common organic solvents. It is important to note that the form of this compound (anhydrous or dihydrate) is not always specified in the source data; where known, it has been indicated.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility (g/L) | Molar Solubility (M) |

| Methanol | CH₃OH | 15 | 1.9[1] | 15[2][3][4] | ~0.082 |

| 66.6 | 1.9[1] | - | - | ||

| Ethanol | C₂H₅OH | 25 | 3.5 | - | - |

| 25 | 3 (dihydrate) | ~30 | ~0.137 | ||

| 79 | 221 | - | - | ||

| Ethanol (absolute) | C₂H₅OH | 25 | 1.18 | - | - |

| Ethanol (96%) | C₂H₅OH | - | Soluble | - | - |

| Acetic Acid | CH₃COOH | 25 | 0.0055 | - | - |

| 40.5 | 0.015 | - | - | ||

| 72 | 0.117 | - | - | ||

| 130 | 0.3 | - | - | ||

| Acetone | C₃H₆O | - | Insoluble | - | - |

| Ethyl Acetate | C₄H₈O₂ | 20 | 0.02592 | - | - |

| Hydrazine | N₂H₄ | 20 | 4 | - | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | - | - | 37,000 (37 mg/mL) | 0.201 |

| - | - | 44,000 (44 mg/mL) (dihydrate) | 0.200 | ||

| Dimethylformamide (DMF) | C₃H₇NO | - | Slightly soluble | - | - |

Note: Molar solubility (M) is calculated based on the provided g/L data and the molar mass of anhydrous this compound (183.48 g/mol ) or this compound dihydrate (219.50 g/mol ) as appropriate. Some sources provide solubility in g/100g of solvent, while others provide it in g/L. These are not directly comparable without the density of the saturated solution. "Soluble" indicates a qualitative description where quantitative data was not available.

Experimental Protocols for Solubility Determination

While the cited sources do not provide exhaustive experimental details, a general methodology for determining the solubility of a compound like this compound in an organic solvent can be outlined. The most common method is the isothermal equilibrium method .

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (anhydrous or dihydrate, as required)

-

Organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for zinc analysis, or High-Performance Liquid Chromatography (HPLC) for acetate analysis).

General Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The container is placed in a temperature-controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the solution is allowed to stand at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pipette. To remove any suspended solid particles, the sample is immediately filtered through a membrane filter (e.g., 0.22 µm or 0.45 µm) that is chemically compatible with the solvent.

-

Dilution and Quantification: The clear, saturated filtrate is then accurately diluted with the appropriate solvent. The concentration of zinc (or acetate) in the diluted sample is determined using a suitable analytical technique (e.g., AAS or ICP-OES for zinc).

-

Calculation of Solubility: The solubility is then calculated from the measured concentration and the dilution factor, and it is typically expressed in g/100 g of solvent, g/L, or mol/L.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for this compound based on solubility requirements.

Caption: A logical workflow for selecting an appropriate solvent for this compound.

Summary and Conclusion

This guide has presented a detailed overview of the solubility of this compound in various organic solvents, supported by quantitative data organized for easy reference. While this compound is freely soluble in water, its solubility in organic solvents varies significantly. It exhibits moderate solubility in polar protic solvents like methanol and ethanol, with solubility in ethanol showing a strong positive correlation with temperature. In contrast, it is largely insoluble in less polar solvents such as acetone and ethyl acetate. For applications requiring high concentrations in non-aqueous media, dimethyl sulfoxide (DMSO) appears to be a suitable candidate.

The provided general experimental protocol for solubility determination serves as a foundational method for researchers needing to ascertain solubility in novel solvent systems or under specific experimental conditions. The solvent selection workflow diagram offers a systematic approach to choosing the most appropriate solvent for a given application, taking into account not only solubility but also other critical parameters. This comprehensive guide is intended to be a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating informed decisions in experimental design and process development involving this compound.

References

Zinc Acetate as a Precursor for Zinc Oxide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc oxide (ZnO) nanoparticles using zinc acetate as a precursor. This compound is a widely used and advantageous starting material due to its high solubility in various solvents, relatively low decomposition temperature, and cost-effectiveness. The properties of the resulting ZnO, such as particle size, morphology, and crystallinity, are highly tunable by controlling the synthesis parameters, making it a versatile precursor for a wide range of applications, including in the pharmaceutical and biomedical fields.

Synthesis Methodologies

Several methods are commonly employed to synthesize ZnO nanoparticles from this compound. The choice of method significantly influences the characteristics of the final product. The most prevalent techniques include precipitation, sol-gel, and hydrothermal synthesis.

Precipitation Method

The precipitation method is a straightforward and widely used technique for synthesizing ZnO nanoparticles.[1] It involves the reaction of a zinc salt solution (this compound) with a precipitating agent, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form an intermediate zinc hydroxide (Zn(OH)₂) precipitate.[1][2] This intermediate is then converted to ZnO through thermal decomposition (calcination).[1]

Experimental Protocol (General):

-

Precursor Solution Preparation: Dissolve this compound dihydrate (Zn(CH₃COO)₂·2H₂O) in a suitable solvent, such as deionized water or ethanol, to a desired concentration (e.g., 0.1 M to 0.5 M).[3]

-

Precipitating Agent Preparation: Prepare a solution of a precipitating agent, such as NaOH, in the same solvent.

-

Precipitation: Slowly add the precipitating agent solution to the this compound solution under vigorous stirring. A white precipitate of zinc hydroxide will form. The pH of the final solution is a critical parameter to control.

-

Aging and Washing: The precipitate is typically aged for a period to allow for crystal growth and then washed several times with deionized water and ethanol to remove unreacted precursors and byproducts.

-

Drying and Calcination: The washed precipitate is dried at a relatively low temperature (e.g., 80-100 °C) to obtain zinc hydroxide. Subsequent calcination at higher temperatures (e.g., 300-700 °C) converts the Zn(OH)₂ to crystalline ZnO.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Coordination Chemistry of Zinc Acetate Complexes

This guide provides a comprehensive overview of the coordination chemistry of this compound complexes, covering their synthesis, structural diversity, characterization, and applications. This compound is a versatile and readily available precursor for a wide range of coordination compounds, valued for its low toxicity, affordability, and unique chemical properties.[1][2] These complexes are pivotal in fields ranging from materials science and catalysis to pharmaceuticals.[3][4]

Structural Chemistry of this compound

The coordination environment of the zinc ion in acetate complexes is highly flexible, leading to a variety of structural motifs.

Basic Structures

In its anhydrous form, this compound features a tetrahedrally coordinated zinc center, where acetate ligands bridge the zinc ions to form polymeric structures.[5] The more common dihydrate form, Zn(CH₃CO₂)₂·2H₂O, exhibits an octahedral geometry where both acetate groups act as bidentate ligands, and water molecules occupy the remaining coordination sites.

Basic this compound Cluster

Upon heating in a vacuum, this compound eliminates acetic anhydride to form a stable oxo-centered cluster known as "basic this compound," with the formula Zn₄O(CH₃CO₂)₆. This compound possesses a rigid tetrahedral core of four zinc atoms surrounding a central oxygen atom, with six acetate groups bridging the edges of the tetrahedron. This structure serves as a common secondary building unit (SBU) in the construction of Metal-Organic Frameworks (MOFs).

// Nodes O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zn1 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Zn2 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.3,-0.75!"]; Zn3 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.3,-0.75!"]; Zn4 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-1.5!"]; // Hidden behind O for 2D representation, conceptually at the back

// Edges from central Oxygen to Zinc atoms O -> Zn1; O -> Zn2; O -> Zn3; O -> Zn4;

// Acetate bridges (represented by dummy nodes for clarity) node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.8, height=0.3, label="AcO"]; A12 [pos="-0.65,0.375!"]; A13 [pos="0.65,0.375!"]; A23 [pos="0,-0.75!"]; A14 [pos="0,0!"]; A24 [pos="-0.65,-1.125!"]; A34 [pos="0.65,-1.125!"];

edge [style=dashed, arrowhead=none]; Zn1 -- A12 -- Zn2; Zn1 -- A13 -- Zn3; Zn2 -- A23 -- Zn3; Zn1 -- A14 -- Zn4; Zn2 -- A24 -- Zn4; Zn3 -- A34 -- Zn4; } caption: "Basic this compound Cluster [Zn₄O(CH₃CO₂)₆]"

Complexes with N- and O-Donor Ligands

This compound readily reacts with a variety of Lewis basic ligands to form discrete mononuclear or polynuclear complexes. The acetate anion can coordinate in multiple modes (monodentate, bidentate, bridging), contributing to the structural diversity.

-

With N-Donor Ligands: Amines, imidazoles, and pyridines are commonly used ligands. For instance, complexes with ethylenediamine and tris(hydroxymethyl)aminomethane have been synthesized and characterized, often resulting in tetrahedrally coordinated zinc centers. A complex with α-isosparteine shows a slightly distorted ZnN₂O₂ tetrahedron.

-

With O-Donor Ligands: Carboxylic acids like orotic acid can replace the water molecules of this compound dihydrate, leading to mixed-ligand complexes where the acetate groups typically maintain their bidentate coordination.

The coordination number of zinc in these complexes typically ranges from four (tetrahedral) to six (octahedral). Five-coordinate trigonal bipyramidal geometries are less common but have been reported.

Table 1: Selected Crystallographic Data for this compound Complexes

| Complex | Coordination Geometry | Zn-O (Å) Range | Zn-N (Å) Range | Key Bond Angle(s) (°) | Reference(s) |

| Zn(CH₃CO₂)₂(H₂O)₂ | Octahedral | ~2.08 - 2.18 | N/A | O-Zn-O ≈ 90 | |

| Anhydrous Zn(CH₃CO₂)₂ | Tetrahedral | ~1.95 - 2.05 | N/A | O-Zn-O ≈ 109.5 | |

| [Zn₄O(CH₃CO₂)₆] | Tetrahedral (core) | ~1.97 | N/A | Zn-O-Zn ≈ 109.5 | |

| [Zn(α-isosparteine)(CH₃CO₂)₂] | Distorted Tetrahedral | ~2.00 | ~2.05 | O–Zn–O = 126.92(8) | |

| [Zn(1-Me-4-oxopy-3-carb)₂(H₂O)₂] | Distorted Octahedral | 2.04 - 2.12 | N/A | O(ax)-Zn-O(eq) ≈ 88-92 |

Synthesis of this compound Complexes

The synthesis of this compound complexes is typically straightforward, often involving the reaction of this compound dihydrate with a chosen ligand in a suitable solvent.

Representative Experimental Protocols

Protocol 2.1.1: Synthesis of [Zn(acetate)₂(2-thiazolamine)₂]

-

Dissolve this compound dihydrate (1.0311 g, 4.7 mmol) and 2-thiazolamine (0.9412 g, 9.4 mmol) in a mixed solvent of anhydrous ethanol (20 mL) and methanol (20 mL) under ambient conditions.

-

Stir the resulting solution for one hour.

-

Evaporate the solution to dryness under vacuum.

-

The final product is obtained as a solid. Yield: 1.6863 g (93.5%).

Protocol 2.1.2: Synthesis of [Zn(acetate)₂(ethylenediamine)]·1.6H₂O

-

Dissolve this compound dihydrate (4.5068 g, 20.5 mmol) and ethylenediamine (1.38 mL, 20.6 mmol) in deionized water (25 mL).

-

Stir the solution for three days at ambient temperature.

-

Evaporate the solution to dryness under vacuum.

-

Wash the resulting solid with dichloromethane (15 mL), filter, and wash again with additional dichloromethane (2 x 5 mL).

-

Dry the product to yield a fine, white powder. Yield: 3.9554 g (95.4%).

Spectroscopic and Thermal Characterization

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the coordination of acetate and other ligands to the zinc center. The key vibrations are those of the carboxylate group (COO⁻).

-

The free acetate ion shows antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations around 1560 cm⁻¹ and 1415 cm⁻¹, respectively.

-

In this compound, these bands are shifted. For example, in solid this compound, characteristic bands appear at approximately 1571 cm⁻¹ (νₐₛ) and 1447 cm⁻¹ (νₛ).

-

The difference (Δν = νₐₛ - νₛ) between these two frequencies is diagnostic of the coordination mode:

-

Ionic: Δν is small.

-

Monodentate: Δν is large (>200 cm⁻¹).

-

Bidentate/Bridging: Δν is comparable to or smaller than the ionic value.

-

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for this compound Complexes

| Compound/Group | Antisymmetric Stretch (νₐₛ COO⁻) | Symmetric Stretch (νₛ COO⁻) | O-H Stretch (Water/Ligand) | Reference(s) |

| This compound | ~1571 | ~1447 | N/A | |

| Starch-Zinc Complex | Shifted from native starch | Shifted from native starch | ~3377 (broad) | |

| Xanthene Derivatives | N/A | N/A | C=O stretch at ~1665 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to characterize the organic ligands within the complex in solution.

-

¹H NMR: The methyl protons of the acetate ligand in this compound complexes typically appear as a singlet. For this compound itself, this signal is found around δ 1.7-1.9 ppm in solvents like CD₃OD or DMSO. Coordination of other ligands can cause slight shifts in this peak and will show characteristic signals for the ligand protons.

-

¹³C NMR: The carbonyl carbon of the acetate ligand is also sensitive to the coordination environment, typically appearing around 180 ppm. The methyl carbon appears around 23-24 ppm.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm)

| Complex | Acetate (CH₃) | Ligand Protons | Solvent | Reference(s) |

| [Zn(acetate)₂(ethylenediamine)] | 1.954 (s, 6H) | 2.802 (s, 4H) | CD₃OD | |

| [Zn(acetate)₂(tris)₂] | 1.727 (s, 6H) | 3.489 (s, 12H) | CD₃OD | |

| [Zn(acetate)₂(NH₃)₂] | 1.74 (s, 6H) | 2.88 (s, 6H) | DMSO |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability of the complexes and their decomposition pathways.

-

For this compound dihydrate, TGA typically shows a two-step weight loss. The first, around 100-120°C, corresponds to the loss of the two water molecules of hydration.

-

The second major weight loss, occurring at approximately 280-300°C, is attributed to the decomposition of anhydrous this compound to form zinc oxide (ZnO).

-

For complexes with organic ligands, the thermogram will show additional decomposition steps corresponding to the loss and breakdown of the coordinated ligands.

Table 4: Thermal Decomposition Data for this compound and Related Complexes

| Compound | Decomposition Event | Temperature Range (°C) | Mass Loss (%) | Final Product | Reference(s) |

| Zn(OAc)₂·2H₂O | Loss of 2 H₂O | ~100 - 120 | ~14-16% | Anhydrous Zn(OAc)₂ | |

| Zn(OAc)₂·2H₂O | Decomposition to ZnO | ~280 - 300 | ~57% | ZnO | |

| PVA/Zn(OAc)₂ Fibers | Loss of water | 40 - 120 | ~22% | - | |

| PVA/Zn(OAc)₂ Fibers | Decomposition of acetate/PVA | 280 - 560 | ~55% | ZnO |

Applications in Catalysis and Drug Development

The Lewis acidic nature and low toxicity of this compound and its complexes make them attractive for various applications.

Catalysis

This compound is an effective, inexpensive, and environmentally friendly Lewis acid catalyst for a wide range of organic transformations.

-

Synthesis of Heterocycles: It catalyzes one-pot, multicomponent reactions to form pyranopyrazoles and xanthene derivatives.

-

Esterification Reactions: It is widely used in the industrial production of vinyl acetate and in transesterification reactions for polyester synthesis.

-

Reduction Reactions: In combination with silanes, it can catalyze the reduction of carbonyl compounds.

The catalytic mechanism often involves the coordination of a substrate's carbonyl oxygen to the zinc ion, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Drug Development and Biomedical Applications

Zinc is an essential trace element, and its acetate salt is used in various medicinal applications.

-

Wilson's Disease Treatment: this compound is a first-line therapy for Wilson's disease, a genetic disorder causing copper accumulation. It works by inducing metallothionein in intestinal cells, which binds copper and prevents its absorption into the bloodstream.

-

Common Cold Treatment: It is used in zinc lozenges to reduce the duration and severity of the common cold. The acetate salt is particularly effective because it does not bind the zinc ion strongly, allowing for its free release in the pharynx.

-

Topical Treatments: this compound is an active ingredient in topical ointments and lotions for treating acne and skin irritation due to its astringent properties.

-

Precursors for Nanomaterials: this compound complexes are widely used as precursors to synthesize zinc oxide (ZnO) nanoparticles and thin films. The choice of ligand in the precursor complex can influence the size, morphology, and properties of the resulting ZnO material, which has applications in drug delivery, bio-imaging, and as an antibacterial agent.

References

An In-depth Technical Guide to the Thermal Dehydration of Zinc Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal dehydration and decomposition of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O). The following sections detail the critical temperature ranges, experimental methodologies for characterization, and key influencing factors, presenting data in a structured format for scientific application.

Thermal Decomposition Profile

The thermal decomposition of this compound dihydrate is a multi-step process. Initially, the compound undergoes dehydration, losing its two molecules of crystal water to form anhydrous this compound. Upon further heating, the anhydrous salt decomposes, ultimately yielding zinc oxide (ZnO) as the final solid product. This process is accompanied by the evolution of various gaseous byproducts.

The overall thermal process can be summarized as follows:

-

Dehydration: Zn(CH₃COO)₂·2H₂O → Zn(CH₃COO)₂ + 2H₂O

-

Decomposition: Zn(CH₃COO)₂ → ZnO + Gaseous byproducts (e.g., acetic acid, acetone, CO₂)

The thermal behavior is characterized by distinct endothermic and exothermic events, which can be precisely measured using thermal analysis techniques.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on this compound dihydrate. These values represent the critical temperature ranges and associated mass losses during the thermal treatment of the compound.

| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Thermal Nature | Evolved Species |

| Dehydration | Room Temperature - 120°C | ~100 - 115°C | 14% - 16.17% | 16.41% | Endothermic | H₂O |

| Melting (Anhydrous) | ~245 - 260°C | ~256°C | - | - | Endothermic | - |

| Decomposition | 200 - 400°C | ~300 - 361°C | ~62.9% - 64.23% (total) | 62.92% (for ZnO formation) | Endothermic & Exothermic | CH₃COOH, Acetone, CO₂ |

Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.[1][2][3][4][5]

Experimental Protocols

The characterization of the thermal dehydration and decomposition of this compound dihydrate primarily relies on thermoanalytical methods.

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the temperatures of dehydration and decomposition and to quantify the associated mass losses.

-

General Protocol:

-

A small, accurately weighed sample of this compound dihydrate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., static air, flowing nitrogen, or oxygen at a specific flow rate like 20 ml min⁻¹) from ambient temperature to a final temperature (e.g., 600-800°C).

-

A constant heating rate is applied, with common rates being 2, 3, 4, 5, 10, or 20°C/min.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve plots mass percentage versus temperature, with steps in the curve indicating mass loss events. The derivative of this curve (DTG) can be used to identify the temperatures of the fastest mass loss.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

-

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies the temperatures of phase transitions and chemical reactions and determines their thermal nature (endothermic or exothermic).

-

General Protocol:

-

A small sample of this compound dihydrate is hermetically sealed in a crucible (e.g., aluminum). An empty, sealed crucible is used as a reference.

-

The sample and reference are heated at a controlled linear rate (e.g., 10°C/min) in a controlled atmosphere.

-

The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC/DTA curve shows peaks corresponding to thermal events. Endothermic events (like dehydration and melting) result in downward peaks, while exothermic events (like combustion of organic components) produce upward peaks.

-

Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry (TGA-MS)

-

Objective: To identify the chemical composition of gaseous products evolved from a sample during heating.

-

General Protocol:

-

The TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

As the this compound dihydrate sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of species such as water (m/z 18), acetic acid (m/z 43, 60), acetone (m/z 43, 58), and carbon dioxide (m/z 44).

-

Visualized Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for the thermal characterization of this compound dihydrate.

Caption: Experimental workflow for thermal analysis.

Thermal Decomposition Pathway

This diagram outlines the sequential steps of the thermal decomposition of this compound dihydrate.

Caption: Thermal decomposition pathway of this compound dihydrate.

Factors Influencing Dehydration and Decomposition

Several experimental parameters can influence the observed dehydration and decomposition temperatures:

-

Heating Rate: Higher heating rates tend to shift the observed transition temperatures to higher values. Slower rates provide conditions closer to thermal equilibrium.

-

Atmosphere: The composition of the surrounding atmosphere plays a critical role.

-

Inert Atmosphere (e.g., Nitrogen): Dehydration occurs, followed by decomposition. Sublimation of the anhydrous acetate may occur around 180°C.

-

Oxidizing Atmosphere (e.g., Air): The decomposition process can involve exothermic combustion of the evolved organic byproducts.

-

Humid Atmosphere: The presence of water vapor can significantly alter the decomposition pathway, facilitating the formation of ZnO at lower temperatures (below 300°C) by reacting with the anhydrous acetate to release acetic acid.

-

-

Sample Preparation and Morphology: The physical state of the material, such as crystal size or whether it has been freeze-dried, can affect its reactivity and thermal behavior due to differences in surface area. For instance, freeze-dried acetates may exhibit exothermic events at lower temperatures.

References

A Technical Guide to the Spectroscopic Characterization of Zinc Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of zinc acetate. This document details the principles, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. Quantitative data is summarized in structured tables for comparative analysis, and a logical workflow for the characterization process is provided.

Introduction

This compound, with the chemical formula Zn(CH₃COO)₂, is a versatile coordination compound widely utilized in various industrial and pharmaceutical applications. As a precursor in the synthesis of other zinc compounds and nanoparticles, and as an active ingredient in medical preparations, its structural and electronic properties are of significant interest. A thorough spectroscopic characterization is crucial to confirm its identity, purity, and coordination environment. This guide offers a detailed exploration of the key spectroscopic methods employed for this purpose.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, it is particularly useful for characterizing the coordination of the acetate ligand to the zinc ion.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.

-

Sample Preparation : A small amount of finely powdered this compound dihydrate is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition : The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is collected and automatically subtracted from the sample spectrum. To achieve a good signal-to-noise ratio, 32 or 64 scans are co-added.

-

Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands. Key bands for this compound include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to the coordination mode.

Quantitative Data: IR Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Asymmetric COO⁻ stretching (νₐₛ) | ~1564-1580 | [1][2] |

| Symmetric COO⁻ stretching (νₛ) | ~1441-1447 | [1][3] |

| C-C stretching | ~950 | [4] |

| CH₃ rocking | ~1025 | |

| Zn-O stretching | Below 660 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the vibrations of the molecular backbone and symmetric vibrations.

Experimental Protocol: Raman Spectroscopy

-

Instrumentation : A Raman spectrometer with a laser excitation source (e.g., 532 nm Nd:YAG laser) and a sensitive detector is used.

-

Sample Preparation : A small amount of bulk this compound dihydrate is placed on a microscope slide.

-

Data Acquisition : The laser is focused on the sample, and the scattered light is collected. The spectrum is typically recorded over a range that includes the characteristic vibrational modes of the acetate and zinc-oxygen bonds.

-

Data Analysis : The Raman spectrum is analyzed for characteristic peaks. The difference in frequency between the asymmetric and symmetric COO⁻ stretching vibrations can provide information about the coordination mode of the acetate ligand.

Quantitative Data: Raman Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Asymmetric COO⁻ stretching (νₐₛ) | ~1455 | |

| Symmetric COO⁻ stretching (νₛ) | ~1408 | |

| CH₃ symmetric bending | ~1350 | |

| C-C stretching | ~920 | |

| Zn-O stretching | ~479 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C, in a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation : A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O). Tetramethylsilane (TMS) or another appropriate standard is used for referencing the chemical shifts.

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Analysis : The chemical shifts (δ) of the observed signals are recorded in parts per million (ppm). The integration of the ¹H NMR signals can provide information on the relative number of protons.

Quantitative Data: NMR Spectroscopy

| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference(s) |

| ¹H | ~1.9 - 2.1 | D₂O | |

| ¹³C | ~24 (CH₃), ~182 (COO⁻) | D₂O |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, which is a d¹⁰ complex, the absorption bands are typically due to ligand-to-metal charge transfer (LMCT).

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as deionized water or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0. A blank cuvette containing only the solvent is used as a reference.

-

Data Acquisition : The absorption spectrum is recorded over a wavelength range of approximately 200 to 800 nm.

-

Data Analysis : The wavelength of maximum absorbance (λₘₐₓ) is determined from the spectrum.

Quantitative Data: UV-Vis Spectroscopy

| Solvent | λₘₐₓ (nm) | Reference(s) |

| Aqueous/Ethanol | ~208-238 |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Single crystals of this compound dihydrate suitable for X-ray diffraction are grown, for example, by slow evaporation of an aqueous solution.

-

Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector is used.

-

Data Collection : A suitable crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and angles.

Quantitative Data: X-ray Crystallography for this compound Dihydrate

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | |

| Space Group | C2/c | |

| a (Å) | 14.394 - 14.50 | |

| b (Å) | 5.32 - 5.33 | |

| c (Å) | 10.962 - 11.02 | |

| β (°) | 99.88 - 100.00 | |

| Volume (ų) | 828.5 - 850.08 | |

| Coordination Geometry | Octahedral (for the dihydrate form) |

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Core Mechanisms of Zinc Acetate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a pivotal role in a vast array of biological processes. Its salt form, zinc acetate, is a readily bioavailable source of zinc ions (Zn²⁺) and is utilized in various therapeutic and research applications. Understanding the intricate mechanisms by which this compound exerts its effects at the cellular and molecular level is crucial for the development of novel therapeutic strategies and for elucidating its role in health and disease. This technical guide provides a comprehensive overview of the core mechanisms of this compound in biological systems, with a focus on its impact on key signaling pathways, cellular processes, and its therapeutic implications.

Upon dissolution in biological fluids, this compound dissociates into zinc cations (Zn²⁺) and acetate anions. The primary biological activities are attributed to the zinc ion, which acts as a critical cofactor for over 300 enzymes and 1000 transcription factors, influencing a wide range of cellular functions including immune response, inflammation, apoptosis, and cell signaling.

Quantitative Data on the Biological Effects of this compound

The biological effects of this compound are often dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | ~400-600 | [1] |

| DU145 | Prostate Cancer | ~300-400 | [1] |

| LNCaP | Prostate Cancer | ~300-400 | [1] |

| A549 | Non-small-cell lung cancer | Not specified, but viability reduced in a dose-dependent manner | [2] |

| H1299 | Non-small-cell lung cancer | Not specified, but viability reduced in a dose-dependent manner |

Table 2: Effects of Zinc on Cytokine Production

| Cytokine | Cell Type/Model | Zinc Concentration | Effect | Reference |

| TNF-α | Human promyelocytic leukemia cells (HL-60) | 1 µM (deficiency) vs 15 µM (physiological) | Increased production in zinc-deficient cells | |

| IL-1β | Human promyelocytic leukemia cells (HL-60) | 1 µM (deficiency) vs 15 µM (physiological) | Increased production in zinc-deficient cells | |

| IFN-γ | Human Jurkat T cells | 50-100 µM | Reduced mRNA expression | |

| IL-6 | In vivo (mice with endotoxemia) | 3 mg/kg (this compound) | Abrogated LPS-induced suppression | |

| IL-2 | In vivo (mice with endotoxemia) | 3 mg/kg (this compound) | Abrogated LPS-induced suppression |

Core Signaling Pathways Modulated by this compound

Zinc ions are crucial signaling molecules that can modulate several key intracellular signaling pathways. The following sections detail the mechanisms by which zinc influences the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Zinc has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB. One of the proposed mechanisms involves the induction of A20, a zinc-finger protein that negatively regulates the NF-κB pathway. Zinc may also inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory IκB proteins, thereby preventing the nuclear translocation of NF-κB.

Caption: this compound inhibits NF-κB signaling by preventing IKK activation and inducing the inhibitor A20.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Studies have shown that zinc can activate the PI3K/Akt pathway. This activation can be initiated by zinc's ability to inhibit protein tyrosine phosphatases (PTPs), which are negative regulators of receptor tyrosine kinases (RTKs). Inhibition of PTPs leads to sustained RTK activation, which in turn activates PI3K. Activated PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, to promote cell survival and growth.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles using Zinc Acetate Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of zinc oxide (ZnO) nanoparticles using zinc acetate as a precursor. The methodologies described are based on established scientific literature and are intended for research and development purposes. Applications of these nanoparticles, particularly in the field of drug development, are also discussed.

Introduction

Zinc oxide nanoparticles (ZnO NPs) are inorganic metal oxides that have garnered significant attention in various scientific fields due to their unique physicochemical properties.[1][2] Recognized as a "Generally Recognized as Safe" (GRAS) material by the FDA, ZnO NPs are considered biocompatible and less toxic than other metal oxide nanoparticles.[3] Their applications are extensive, ranging from electronics and optics to biomedicine.[1][3] In the biomedical realm, ZnO NPs are particularly promising for drug delivery, bio-imaging, and as therapeutic agents, exhibiting antibacterial, antifungal, and anticancer properties. The synthesis of ZnO NPs from this compound is a common and cost-effective approach, allowing for the production of nanoparticles with tunable sizes and morphologies.

Applications in Drug Development

The unique properties of ZnO NPs make them highly suitable for various applications in drug development:

-

Drug Delivery Systems: ZnO NPs can serve as carriers for a variety of therapeutic agents, including anticancer drugs and bioactive plant compounds. Their high drug-loading capacity, pH-responsive drug release, and ability to be surface-functionalized for targeted delivery make them attractive vehicles for improving drug efficacy and reducing side effects. For instance, the acidic microenvironment of tumors can trigger the release of drugs from ZnO NP carriers.

-

Cancer Therapy: ZnO NPs have demonstrated selective toxicity towards cancer cells by inducing the generation of reactive oxygen species (ROS), which in turn triggers apoptosis (programmed cell death). This intrinsic anticancer activity can act synergistically with loaded chemotherapeutic drugs.

-

Theranostics: The luminescent properties of ZnO NPs allow for their use in bio-imaging to visualize cells and tissues. This diagnostic capability can be combined with their therapeutic function, creating "theranostic" platforms for simultaneous diagnosis and treatment of diseases like cancer.

-

Antimicrobial Agents: ZnO NPs exhibit strong antimicrobial activity against a range of bacteria and fungi, offering potential for developing new treatments for infectious diseases.

Synthesis Protocols

Several methods can be employed for the synthesis of ZnO nanoparticles using this compound. The choice of method influences the characteristics of the resulting nanoparticles, such as size, shape, and crystallinity. Below are detailed protocols for three common methods: co-precipitation, sol-gel, and hydrothermal synthesis.

Co-Precipitation Method

The co-precipitation method is a straightforward and widely used technique for synthesizing ZnO NPs. It involves the precipitation of zinc hydroxide from a solution of this compound, followed by thermal decomposition to form zinc oxide.

Experimental Protocol:

-

Preparation of Precursor Solution: Dissolve 20 mmol of this compound dihydrate (Zn(CH₃COO)₂·2H₂O) in 70 mL of ethanol or deionized water with continuous stirring to form a homogeneous solution.

-

Precipitation: Prepare a solution containing 80 mmol of potassium hydroxide (KOH) in a suitable solvent (aqueous or ethanol). Slowly add this alkaline solution dropwise to the this compound solution under vigorous stirring. A white precipitate of zinc hydroxide will form.

-

Reaction: Continue stirring the reaction mixture for 1 hour to ensure complete precipitation.

-